Forsythoside B

Catalog No.
S656753
CAS No.
81525-13-5
M.F
C34H44O19
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forsythoside B

CAS Number

81525-13-5

Product Name

Forsythoside B

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C34H44O19

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1

InChI Key

JMBINOWGIHWPJI-UNSOMVRXSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Forsythoside B has been reported in Jasminum mesnyi, Lippia alba, and other organisms with data available.
structure in first source

Forsythoside B is a well-characterized phenylethanoid glycoside found in various plants, notably those of the Forsythia genus. [1] It is structurally defined by a caffeoyl and a hydroxytyrosol moiety attached to a central glucose unit, which itself is further glycosylated. [2] Functionally, it is recognized for its anti-inflammatory, antioxidant, and neuroprotective activities, primarily through the modulation of signaling pathways such as NF-κB. [REFS-3, REFS-4] These baseline properties make it a frequent subject of investigation in models of neuroinflammation, ischemia-reperfusion injury, and oxidative stress. [4]

Research Fit

NF-κB and pro-inflammatory cytokine signaling research
TRPV3 ion channel pathway investigation
Oxidative stress and radical scavenging assay context

Substituting Forsythoside B with its close structural analog, Forsythoside A, or with a less-defined Forsythia suspensa extract, introduces significant functional and mechanistic variability. While structurally similar, Forsythoside A and B exhibit differential binding and activation of cellular pathways, such as the RhoA/ROCK signaling pathway, which can lead to distinct off-target or side-effect profiles, particularly in high-concentration applications. [1] Furthermore, opting for a crude plant extract instead of the purified compound makes it impossible to attribute observed effects to a single molecule, as extracts contain a complex mixture of other active components like phillyrin and forsythoside A, which may produce confounding or synergistic effects. [REFS-2, REFS-3] Therefore, for reproducible mechanistic studies or applications requiring a defined safety and activity profile, procurement of the specific, purified Forsythoside B is necessary.

Substitution Risk

Radical scavenging profile divergence
DPPH vs. O₂⁻ selectivity differs significantly from Acteoside and Poliumoside; antioxidant behavior may not transfer.
TRPV3 inhibition is not class-wide
Forsythoside A lacks reported TRPV3 activity; general phenylethanoid glycosides cannot substitute for channel-specific research.
Model-specific responses are compound-dependent
Cerebral ischemia time window and meropenem synergy are unique to Forsythoside B among tested analogs; class-based substitution introduces uncontrolled variables.

Formulation Compatibility: Inferred pH Stability Profile vs. Class Analog Acteoside

The stability of phenylethanoid glycosides is highly pH-dependent, a critical factor for formulation and storage. Data for the close structural analog Acteoside (Verbascoside) shows significantly greater stability in weakly acidic conditions (pH 5) compared to neutral or alkaline environments. After 35 days at room temperature, Acteoside in a pH 5 solution retained approximately 73% of its initial concentration, whereas stability was markedly lower at other pH values. [1] This highlights the necessity of using buffered, acidic conditions when formulating with this class of compounds to ensure reproducibility and shelf-life.

Evidence DimensionCompound Stability Over Time
Target Compound DataData for Forsythoside B is not available; however, stability is inferred from its close structural analog, Acteoside.
Comparator Or BaselineActeoside (Verbascoside) at pH 5 showed ~73% recovery after 35 days at room temperature.
Quantified DifferenceStability is significantly higher at pH 5 compared to other pH conditions for this compound class.
ConditionsAqueous solution, room temperature, stored in the dark for 35 days.

This evidence directly informs formulation decisions, indicating that pH control is critical for achieving a stable, effective product with a viable shelf life.

DPPH Scavenging
Data to verify
8.7 µM
Forsythoside B
12–15 µM / 15–20 µM
Acteoside / Poliumoside (approx.)
Reported highest DPPH activity among tested phenylethanoid glycosides; radical selectivity profile to review.
Cell-free DPPH assay; cross-study comparison, source verification recommended.

Differential Off-Target Activity: Reduced Activation of RhoA/ROCK Pathway vs. Forsythoside A

Forsythoside B demonstrates a measurably different interaction profile with the RhoA/ROCK signaling pathway compared to its common co-isolate, Forsythoside A. This pathway is associated with vascular permeability and potential hypersensitivity reactions. In molecular docking simulations, Forsythoside A showed a more favorable binding energy to RhoA-GTPγS (−7.9 kcal/mol) than Forsythoside B (−7.4 kcal/mol). [1] In vitro, Forsythoside A induced significantly greater activation of the RhoA/ROCK pathway in endothelial cells in a concentration-dependent manner compared to controls, an effect also seen with Forsythoside B but to a different degree, while Forsythoside E showed no significant activation. [1]

Evidence DimensionBinding Energy to RhoA-GTPγS (Molecular Docking)
Target Compound Data-7.4 kcal/mol
Comparator Or BaselineForsythoside A: -7.9 kcal/mol; Forsythoside E: -6.5 kcal/mol
Quantified DifferenceForsythoside B has a 6.3% weaker binding affinity for RhoA-GTPγS compared to Forsythoside A, suggesting a lower potential for pathway activation.
ConditionsIn silico molecular docking using Autodock Vina.

For researchers developing high-concentration formulations or investigating mechanisms where RhoA/ROCK is a confounding pathway, selecting Forsythoside B over Forsythoside A can reduce the risk of off-target effects and improve experimental clarity.

TRPV3 Inhibition
Class-level inference
6.7 µM
HEK293 cells, human TRPV3
Specific TRPV3 channel research tool; class-wide activity is not general.
Forsythoside A: no significant inhibition reported.

Comparative Antioxidant Profile: Distinct Radical Scavenging Potency vs. Acteoside

In direct comparative antioxidant assays, Forsythoside B shows a distinct potency profile relative to the widely studied analog Acteoside (Verbascoside). In electron-transfer (ET) based assays, Acteoside is a more potent antioxidant. [1] However, in assays measuring superoxide anion (•O2−) scavenging, Forsythoside B is more effective than Acteoside. This demonstrates that the choice between these analogs allows researchers to select for activity against specific radical species. [REFS-1, REFS-2]

Evidence DimensionSuperoxide Anion (•O2−) Scavenging Activity (IC50)
Target Compound DataIC50 value lower than Acteoside (specific values not provided in abstract but relative order is clear).
Comparator Or BaselineActeoside (Verbascoside). The relative scavenging activity was Poliumoside > Forsythoside B > Acteoside.
Quantified DifferenceForsythoside B is a more potent superoxide anion scavenger than Acteoside.
ConditionsPyrogallol autoxidation assay.

This allows for the selection of the more appropriate molecule based on the specific reactive oxygen species relevant to the experimental model, rather than relying on a generic 'antioxidant' label.

Neuroprotection Time Window
Head-to-head
Up to 5 h post-reperfusion
Forsythoside B (20 mg/kg)
≤ 4.5 h
tPA (clinical standard)
Supports delayed intervention neuroprotection model; time-window endpoint context.
Rat MCAO model; direct comparator to tPA; model-specific interpretation required.
Meropenem Synergy
Head-to-head
FICI ≤ 0.5
Checkerboard dilution assay
Reported strong synergy with meropenem; supports combination screening context.
4- to 8-fold MIC reduction against A. baumannii and P. aeruginosa clinical isolates.
Rat Plasma PK
Head-to-head
Cmax 125.6 ng/mL
t₁/₂ 3.8 h
Forsythoside B
Cmax 85.2 ng/mL
t₁/₂ 2.1 h
Forsythoside A
Higher exposure and longer half-life reported; supports exposure-model interpretation.
Oral herb combination; UPLC-MS/MS quantification in rat.

Mechanistic Studies of Neuroinflammation

For research focused on isolating the specific contribution of Forsythoside B to neuroprotection or anti-inflammatory pathways, its use as a purified compound is essential. It avoids the confounding variables from other active molecules like phillyrin found in crude Forsythia extracts, ensuring that observed effects on pathways like NF-κB are attributable to a single, defined chemical entity. [REFS-1, REFS-2]

Development of Buffered Topical Formulations

Given the pH-dependent stability profile of phenylethanoid glycosides, Forsythoside B is a suitable candidate for inclusion in topical or liquid formulations where the pH can be controlled and buffered to a weakly acidic range (e.g., pH 5). This approach maximizes the shelf-life and maintains the potency of the active ingredient, which is critical for cosmetic or dermo-pharmaceutical product development. [3]

Comparative Pharmacology and Off-Target Screening

In studies where the goal is to differentiate the biological activities of closely related phenylethanoid glycosides, Forsythoside B serves as a key comparator to Forsythoside A. Its distinct interaction profile with pathways like RhoA/ROCK allows for the investigation of structure-activity relationships and provides a tool for identifying compounds with more selective action and potentially fewer side effects. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion models
Delayed intervention time window context
Infarct size, blood-brain barrier integrity endpoints
Multidrug-resistant Gram-negative infection research
Carbapenem synergy screening
FICI and MIC reduction combination assays
TRPV3 channel research in pain and skin biology
TRPV3-specific inhibition context
Itch, pain, and barrier function assay endpoints

XLogP3

-1.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

756.24767917 Da

Monoisotopic Mass

756.24767917 Da

Heavy Atom Count

53

Wikipedia

Forsythoside_B

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